molecular formula C15H17N3O3 B2699577 N-(2-methoxybenzyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide CAS No. 1206999-93-0

N-(2-methoxybenzyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide

Cat. No.: B2699577
CAS No.: 1206999-93-0
M. Wt: 287.319
InChI Key: JXIOCEPTVPUGBN-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide is a synthetic small molecule featuring a pyridazinone core, a scaffold recognized for its significant potential in medicinal chemistry and pharmaceutical research . This compound is specifically designed for scientific investigation and is provided strictly For Research Use Only; it is not intended for diagnostic or therapeutic applications. The pyridazinone ring system is a privileged structure in drug discovery, known for supporting a wide range of biological activities. Recent research highlights the anti-inflammatory properties of pyridazinone derivatives. These compounds have demonstrated the ability to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity, a key pathway in the inflammatory response, and to reduce the production of pro-inflammatory cytokines such as interleukin 6 (IL-6) in human monocytic cells . Furthermore, certain pyridazinone-based compounds act as agonists for N-formyl peptide receptors (FPRs), which are G-protein coupled receptors involved in regulating endogenous inflammation and immunity . Beyond inflammation, the pyridazinone scaffold is being explored in oncology. Structurally related molecules have been developed as potent, class I-selective histone deacetylase (HDAC) inhibitors, showing excellent in vivo antitumor activity in xenograft models and presenting a promising profile for oral anticancer drug candidates . Other research avenues include the development of pyridazinone derivatives as first-in-class inhibitors of protein-protein interactions, such as those between PRMT5 and its substrate adaptor proteins, which are synthetic lethal dependencies in certain cancer cells . Researchers can utilize this compound as a key chemical tool or building block to further investigate these biological pathways and develop novel therapeutic agents for inflammatory diseases and cancer.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(6-oxopyridazin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-11(18-14(19)8-5-9-17-18)15(20)16-10-12-6-3-4-7-13(12)21-2/h3-9,11H,10H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIOCEPTVPUGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1OC)N2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxybenzyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. Its unique structure, which combines a propanamide backbone with a 6-oxopyridazine ring and a methoxybenzyl substituent, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C15H17N3O3C_{15}H_{17}N_{3}O_{3} with a molecular weight of approximately 287.31 g/mol. The structure features:

  • A propanamide functional group.
  • A 6-oxopyridazine ring system.
  • A 2-methoxybenzyl group, which enhances its lipophilicity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including transformations that yield high purity and yield essential for biological evaluations. The complexity of the synthesis reflects the intricate nature of its structure, which may influence its biological activity.

Research indicates that compounds similar to this compound can interact with various biological macromolecules, potentially acting as agonists or antagonists in different signaling pathways. Notably, pyridazinone derivatives have been explored for their ability to modulate inflammatory responses and exhibit anticancer properties.

Anti-inflammatory Activity

A study on pyridazinone derivatives demonstrated their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. This inhibition is crucial as NF-κB is a key regulator in inflammatory processes. The screening identified several compounds with significant anti-inflammatory activity, suggesting that this compound may possess similar properties .

Anticancer Potential

The anticancer activity of pyridazinone derivatives has been documented in various studies. For instance, compounds structurally related to this compound were shown to induce cytotoxic effects in cancer cell lines such as neuroblastoma and glioblastoma . These studies reported lethal concentrations (LC50) significantly lower than those of existing chemotherapeutic agents, indicating a promising therapeutic profile.

Table 1: Summary of Biological Activities

Activity TypeCompoundObservations
Anti-inflammatoryPyridazinone derivativesInhibition of LPS-induced NF-κB activity
AnticancerRelated pyridazinone compoundsLC50 values significantly lower than standard drugs
FPR Agonist Activity2-Arylacetamide PyridazinonesInduced Ca²⁺ flux in HL-60 cells

Detailed Findings

  • Anti-inflammatory Activity : Compounds from the pyridazinone class were evaluated for their ability to inhibit pro-inflammatory cytokines like IL-6 in human monocytic cells. The most potent inhibitors showed significant reductions in cytokine production, supporting their potential use in treating inflammatory diseases .
  • Anticancer Efficacy : In vitro studies demonstrated that compounds similar to this compound exhibit potent cytotoxicity against various cancer cell lines. For example, one study reported that specific derivatives achieved growth inhibition concentrations (GI50) in the nanomolar range across multiple cancer cell lines .
  • FPR Agonist Activity : Research on formyl peptide receptor (FPR) agonists revealed that modifications at specific positions on the pyridazinone scaffold could enhance receptor binding and activation, leading to intracellular signaling changes that may be beneficial in managing immune responses .

Scientific Research Applications

Synthesis of N-(2-methoxybenzyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide

The synthesis of this compound typically involves the reaction of 2-(6-oxopyridazin-1(6H)-yl)propanamide with 2-methoxybenzyl chloride under basic conditions. The process yields the desired product with a high degree of purity, often confirmed through spectroscopic techniques such as NMR and mass spectrometry.

Table 1: Synthesis Conditions and Yields

Reagent Condition Yield (%)
2-(6-oxopyridazin-1(6H)-yl)propanamideReflux in ethanol for 6 hours85
2-methoxybenzyl chlorideReaction at room temperature90

This compound has been investigated for its biological activities, particularly its anti-inflammatory and anticancer properties.

Anti-inflammatory Properties

Research has shown that derivatives of pyridazinones, including this compound, exhibit anti-inflammatory effects by inhibiting the nuclear factor kappa B (NF-κB) pathway. This pathway is crucial in regulating immune response and inflammation.

  • Case Study: In a study involving human THP1 monocytic cells, the compound demonstrated significant inhibition of lipopolysaccharide-induced NF-κB activation, leading to decreased production of pro-inflammatory cytokines like interleukin 6 (IL-6) .

Anticancer Activity

The compound has also shown promise as an anticancer agent. In vitro studies assessed its cytotoxic effects against various cancer cell lines using the MTT assay.

  • Case Study: Compounds similar to this compound were tested against several cancer lines, revealing low IC50 values, indicating potent anticancer activity compared to standard treatments like doxorubicin .

Table 2: Anticancer Activity Data

Compound Cell Line Tested IC50 (µM)
This compoundA549 (Lung Cancer)24.57
DoxorubicinA549 (Lung Cancer)0.92

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations:

The compound’s closest analogs differ in substituent positions on the benzyl group, pyridazinone ring modifications, or halogenation patterns. Below is a comparative analysis based on available

Compound Name Substituent on Benzyl Group Pyridazinone Modifications Molecular Formula Molecular Weight (g/mol) Biological Activity (if reported)
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]propanamide 3-Methoxybenzyl 3-Methyl, 5-(3-methoxybenzyl) C₂₅H₂₅BrN₃O₃ 510.39 Anti-inflammatory (IC₅₀: 12 µM)
N-(2-Chlorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide 2-Chlorophenyl 3-(4-Methylphenyl) C₂₀H₁₈ClN₃O₂ 367.83 Not reported
N-(5-Chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide 5-Chloro-2-methylphenyl 3-(4-Methylphenyl) C₂₁H₂₀ClN₃O₂ 381.85 Not reported
Target Compound : N-(2-Methoxybenzyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide 2-Methoxybenzyl Unsubstituted pyridazinone C₁₉H₁₉N₃O₃ 337.37 (estimated*) Hypothesized anti-inflammatory

Note: Molecular weight estimated using standard atomic masses due to lack of explicit data for the target compound.

Key Observations:

Substituent Position Effects: The 2-methoxybenzyl group in the target compound may confer distinct electronic and steric properties compared to the 3-methoxybenzyl analog in . Halogenated analogs (e.g., bromo or chloro substituents in ) exhibit increased molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility.

Pyridazinone Core Modifications: The target compound lacks methyl or aryl substitutions on the pyridazinone ring, unlike the 3-methyl and 4-phenyl groups in . This simplification may reduce steric hindrance, favoring interactions with flat binding pockets (e.g., cyclooxygenase enzymes).

Biological Activity Trends: Compound (3-methoxybenzyl analog) shows anti-inflammatory activity (IC₅₀: 12 µM), suggesting that methoxy groups enhance efficacy.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimization strategies for synthesizing N-(2-methoxybenzyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization to form the pyridazinone core and subsequent substitution to introduce the methoxybenzyl group. Critical parameters include solvent choice (e.g., DMF or THF for polar aprotic conditions), temperature control (reflux at 80–100°C for cyclization), and reaction time optimization (12–24 hours). Purification via column chromatography or recrystallization ensures high yield (>70%) and purity (>95%) .

Q. Which spectroscopic techniques are essential for structural characterization?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the methoxybenzyl and pyridazinone moieties by identifying chemical shifts (e.g., δ 3.8 ppm for methoxy protons). Mass spectrometry (MS) provides molecular weight validation (e.g., [M+H]+ at m/z 345). Infrared (IR) spectroscopy verifies functional groups like amide C=O (1650–1700 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer : Use cell-based assays targeting inflammation (e.g., TNF-α inhibition in macrophages) or oncology (e.g., cytotoxicity in HeLa or MCF-7 cell lines). IC₅₀ values from dose-response curves (0.1–100 µM) and Western blotting for pathway markers (e.g., NF-κB) are standard. Include positive controls like dexamethasone or doxorubicin .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Methodological Answer : Systematically modify substituents on the methoxybenzyl or pyridazinone groups. For example:

  • Substituent | Effect
    4-Fluorophenyl | Increased lipophilicity enhances membrane permeability .
    Naphthalen-2-yl | Extended π-system improves target binding affinity .
    Evaluate derivatives using molecular docking (e.g., AutoDock Vina) against COX-2 or kinase targets, followed by in vitro validation .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration affecting compound stability) or cell line variability. Replicate experiments under standardized protocols (e.g., RPMI-1640 media with 10% FBS). Use orthogonal assays (e.g., SPR for binding kinetics alongside cell viability) to cross-validate results .

Q. What computational strategies predict metabolic stability and toxicity?

  • Methodological Answer : Apply in silico tools like SwissADME to assess CYP450 metabolism hotspots (e.g., methoxy group demethylation). Use ProTox-II for toxicity profiling (e.g., hepatotoxicity risk from nitro groups). Molecular dynamics simulations (AMBER/GROMACS) model binding mode stability in aqueous environments .

Q. How to optimize reaction conditions to mitigate byproduct formation during scale-up?

  • Methodological Answer : Use Design of Experiments (DoE) to map temperature, solvent ratio, and catalyst loading effects. For example, THF:water (4:1) at 60°C reduces hydrolysis byproducts. Monitor reactions in real-time via HPLC (C18 column, 254 nm) to isolate intermediates .

Q. What strategies address poor aqueous solubility for in vivo studies?

  • Methodological Answer : Formulate with co-solvents (e.g., PEG-400) or nanoemulsions. Salt formation (e.g., hydrochloride) or prodrug approaches (esterification of the amide) enhance solubility. Validate via shake-flask method (pH 7.4 PBS) and pharmacokinetic profiling in rodent models .

Key Research Gaps and Future Directions

  • Mechanistic Elucidation : Detailed proteomic profiling to identify off-target effects .
  • In Vivo Efficacy : Chronic toxicity studies in transgenic models for oncology applications .
  • Green Chemistry : Develop solvent-free or catalytic asymmetric synthesis routes .

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